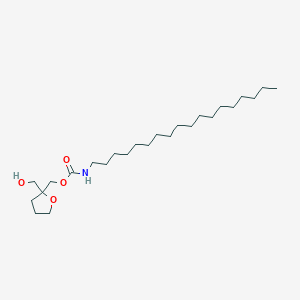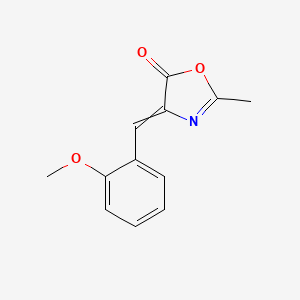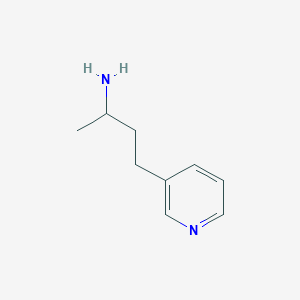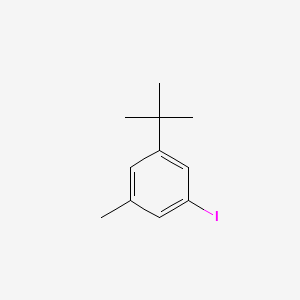
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is a chemical compound with the molecular formula C11H17NO2·HI. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenethylamine backbone substituted with methoxy groups at the 3 and 4 positions and a methyl group at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine. The process includes several steps:
Reduction of 3,4-dimethoxyphenylacetonitrile: This step involves the reduction of the nitrile group to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4).
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) to form N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.
Formation of Hydroiodide Salt: The final step involves the reaction of the amine with hydroiodic acid (HI) to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenethylamines.
Applications De Recherche Scientifique
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including isoquinolines.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxyphenethyl)(methyl)ammonium iodide involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation is believed to underlie its potential therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the N-methyl group.
N-methyl-2-(3,4-dimethoxyphenyl)ethylamine: The free base form without the hydroiodide salt.
N-acetyl-3,4-dimethoxyphenethylamine: An acetylated derivative with different pharmacological properties.
Uniqueness
(3,4-Dimethoxyphenethyl)(methyl)ammonium iodide is unique due to its specific substitution pattern and the presence of the hydroiodide salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
57267-21-7 |
|---|---|
Formule moléculaire |
C11H18INO2 |
Poids moléculaire |
323.17 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)ethyl-methylazanium;iodide |
InChI |
InChI=1S/C11H17NO2.HI/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H |
Clé InChI |
YDRWXKNFHCZTJF-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]CCC1=CC(=C(C=C1)OC)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




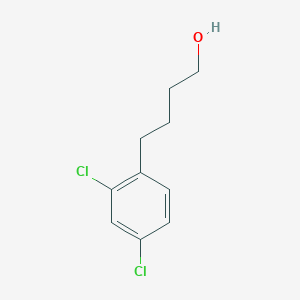

![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)


